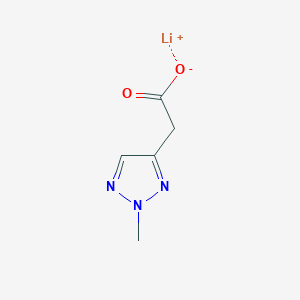

Lithium;2-(2-methyltriazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

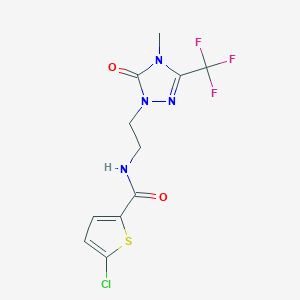

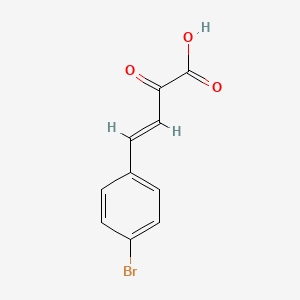

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Lithium acetate, for example, is a salt of lithium and acetic acid .Chemical Reactions Analysis

Lithium compounds participate in various chemical reactions. For instance, lithium acetate is used in the laboratory as a buffer for gel electrophoresis of DNA and RNA .Physical and Chemical Properties Analysis

Lithium has unique physical and chemical properties. It is the least dense of all metals and has a high reactivity .Scientific Research Applications

1. Enhancing Lithium-Ion Battery Performance

Methyl acetate, closely related to Lithium;2-(2-methyltriazol-4-yl)acetate, has been studied for its role in enhancing the performance of lithium-ion batteries. Research indicates that using methyl acetate as a co-solvent in the electrolyte can significantly improve cell rate capability, a key factor for electric vehicles and other high-demand applications (Li et al., 2018).

2. Biological and Pharmaceutical Research

Although specific research on this compound is limited, lithium compounds, in general, have been extensively studied in biological contexts. For instance, lithium has been shown to increase survival in Caenorhabditis elegans, suggesting potential therapeutic applications (McColl et al., 2008). Additionally, lithium's neuroprotective properties have been observed in human brain studies, indicating its potential in treating neurodegenerative diseases (Moore et al., 2000).

3. Chemical Synthesis and Analytical Chemistry

This compound, due to its lithium component, might be involved in chemical synthesis processes. For example, lithium-based compounds are used in synthesizing various organic structures, such as in the synthesis of 2-(1-aryltetrazol-5-yl)propanoic acids (Caiazza et al., 1995). Lithium also plays a role in developing selective chemosensors for lithium ion sensing, crucial for monitoring lithium concentrations in medical and environmental samples (Citterio et al., 2007).

4. Potential in Material Science

Research into lithium compounds extends to material science, where lithium salts like this compound could have applications. Studies have explored lithium's role in various compounds and materials, such as the synthesis and characterization of layered Li1-xNi1-yCoyO2-δ oxides, which are relevant in battery technology (Chebiam et al., 2001).

Mechanism of Action

Target of Action

Lithium cation, a component of the compound, is known to be used for the management of bipolar disorder and other psychiatric conditions . It can displace potassium, sodium, and even calcium ions, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

The exact mode of action of lithium 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetate is currently unknown. Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

lithium;2-(2-methyltriazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-8-6-3-4(7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFXCCKGQODTJD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1N=CC(=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137582-87-5 |

Source

|

| Record name | lithium 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea](/img/structure/B2967414.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)